molecular formula C5H9BrN2 B6209213 3-(3-bromopropyl)-3-methyl-3H-diazirine CAS No. 2386882-01-3

3-(3-bromopropyl)-3-methyl-3H-diazirine

Katalognummer: B6209213
CAS-Nummer: 2386882-01-3
Molekulargewicht: 177.04 g/mol
InChI-Schlüssel: MODZUTXTWXBFDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromopropyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromopropyl)-3-methyl-3H-diazirine typically involves the reaction of 3-bromopropylamine with a suitable diazirine precursor. One common method is the reaction of 3-bromopropylamine with methyl chloroformate to form the corresponding carbamate, which is then cyclized to form the diazirine ring under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromopropyl)-3-methyl-3H-diazirine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form larger ring structures.

    Photochemical Reactions: Upon exposure to UV light, the diazirine ring can generate reactive carbene intermediates, which can insert into C-H, N-H, or O-H bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst such as a transition metal complex and are conducted under inert atmosphere conditions.

    Photochemical Reactions: UV light sources are used to initiate the formation of carbene intermediates, and the reactions are usually performed in solvents like dichloromethane or benzene.

Major Products Formed

    Substitution Reactions: Products include various substituted diazirines depending on the nucleophile used.

    Cycloaddition Reactions: Products are typically larger ring structures or fused ring systems.

    Photochemical Reactions: Products include carbene insertion products such as alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromopropyl)-3-methyl-3H-diazirine has several scientific research applications:

    Chemistry: It is used as a photoreactive probe for studying reaction mechanisms and intermediates. The carbene intermediates generated upon UV irradiation can be used to map out reaction pathways.

    Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions. The reactive carbene can form covalent bonds with amino acid residues, allowing for the identification of binding sites.

    Industry: The compound can be used in the development of advanced materials, such as photoresponsive polymers and coatings.

Wirkmechanismus

The primary mechanism of action for 3-(3-bromopropyl)-3-methyl-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These carbenes can insert into various chemical bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application, such as protein binding sites in biological studies or polymer backbones in materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Chloropropyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Iodopropyl)-3-methyl-3H-diazirine: Similar structure but with an iodine atom instead of bromine.

    3-(3-Azidopropyl)-3-methyl-3H-diazirine: Similar structure but with an azide group instead of bromine.

Uniqueness

3-(3-Bromopropyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with chlorine or iodine analogs. Additionally, the bromine atom provides a good balance between reactivity and stability, making it a versatile compound for various applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-bromopropyl)-3-methyl-3H-diazirine involves the reaction of 3-methyl-3H-diazirine with 3-bromopropyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-3H-diazirine", "3-bromopropyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-methyl-3H-diazirine to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Add 3-bromopropyl bromide to the reaction flask dropwise while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS-Nummer

2386882-01-3

Molekularformel

C5H9BrN2

Molekulargewicht

177.04 g/mol

IUPAC-Name

3-(3-bromopropyl)-3-methyldiazirine

InChI

InChI=1S/C5H9BrN2/c1-5(7-8-5)3-2-4-6/h2-4H2,1H3

InChI-Schlüssel

MODZUTXTWXBFDG-UHFFFAOYSA-N

Kanonische SMILES

CC1(N=N1)CCCBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.